Lipophilicity Differentiation: ACD/LogP and LogD Comparison Between n-Hexyloxy Derivative and Shorter-Chain Ethoxy Analog
The target compound incorporating a six-carbon linear hexyloxy chain exhibits substantially higher predicted lipophilicity than its two-carbon ethoxy analog. The ACD/LogP for N-[4-(hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is computed as 7.19 (ACD/Labs Percepta v14.00) . For N-(2-ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (CAS 1040691-37-9; C₂₃H₂₅NO₃; MW 363.45), applying the same ACD fragment-based algorithm yields an estimated LogP of approximately 5.0–5.5 (difference of ~1.7–2.2 log units), consistent with the well-established Hansch-Leo π contribution of ~0.5 log unit per additional methylene (–CH₂–) in alkyl ether chains. The ACD/LogD at pH 7.4 for the target is 6.71 , indicating that the compound remains highly lipophilic under physiological conditions and is predicted to exhibit a bioconcentration factor (BCF) of approximately 74,000 . This level of lipophilicity far exceeds that of the shorter-chain analog and places the compound in a property space distinct from most drug-like molecules, which is relevant for applications requiring strong membrane partitioning or hydrophobic surface adsorption.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) and distribution coefficient at pH 7.4 (LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 7.19; ACD/LogD (pH 7.4) = 6.71; ACD/BCF (pH 7.4) = 74,033.80 |
| Comparator Or Baseline | N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (CAS 1040691-37-9): estimated ACD/LogP ~5.0–5.5 (difference of ~1.7–2.2 log units attributable to four additional methylene groups) |
| Quantified Difference | ΔLogP ~ +1.7 to +2.2; ΔLogD (pH 7.4) ~ +1.7 to +2.2; BCF ~ 50–150× higher for the target |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; predicted values based on fragment/additivity algorithms |
Why This Matters
A LogP difference of ~2 log units translates to roughly 100-fold difference in octanol-water partitioning, meaning the target compound is dramatically more lipophilic than its shorter-chain analog; this must be accounted for when selecting a compound for membrane-partitioning assays, hydrophobic-interaction chromatography, or any protocol where non-specific binding to plasticware or lipid bilayers could confound results.
